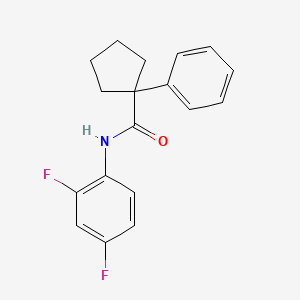

N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

Description

N-(2,4-Difluorophenyl)-1-phenylcyclopentane-1-carboxamide (CAS 1023499-20-8) is a cyclopentane-based carboxamide derivative featuring a phenyl group at the cyclopentane C1 position and a 2,4-difluorophenyl substituent on the carboxamide nitrogen. Its molecular formula is C₁₈H₁₆F₂NO, with a molecular weight of 299.33 g/mol. The compound’s structure combines lipophilic (cyclopentane, phenyl) and polar (carboxamide, fluorine) moieties, making it a candidate for medicinal chemistry applications. Spectral characterization includes ¹H-NMR, ¹³C-NMR, and IR data confirming the carboxamide group (C=O stretch ~1660–1680 cm⁻¹) and fluorine substituents .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-8-9-16(15(20)12-14)21-17(22)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDLXIMHJCEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2,4-difluoroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired carboxamide. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its stability and biological activity.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 2-chloro-4-fluoro analog (CAS 1023867-57-3) exhibits higher lipophilicity (LogP 4.0 vs. 3.5) due to chlorine’s hydrophobicity and increased molecular weight. Chlorine’s bulkiness may sterically hinder interactions with biological targets compared to fluorine .

- Trifluoromethyl Group : The 4-chloro-2-CF₃ derivative (CAS 1023540-70-6) has a significantly higher molecular weight (367.79 g/mol) and LogP (4.8). The CF₃ group enhances metabolic stability but may reduce solubility .

Spectral and Structural Confirmation

- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs, while absence of S-H stretches (~2500–2600 cm⁻¹) in triazole derivatives () highlights structural distinctions .

- NMR Data : ¹H-NMR of the 2-chloro-4-fluoro analog shows distinct aromatic splitting patterns due to chlorine’s deshielding effects, contrasting with the target’s fluorine-coupled signals .

Research Implications

- Drug Design : Fluorine and chlorine substituents optimize lipophilicity and target binding, while methoxy groups enhance solubility. The CF₃-containing analog’s high LogP suggests suitability for central nervous system targets.

- Metabolic Stability : Fluorine’s electronegativity may reduce oxidative metabolism compared to methoxy or chloro analogs, though in vivo studies are needed for confirmation.

Biological Activity

N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains a cyclopentane ring substituted with a phenyl group and a carboxamide group, along with two fluorine atoms on the phenyl ring. The presence of fluorine atoms generally enhances the compound's biological activity and stability, making it valuable for various applications in medicinal chemistry.

The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorine atoms increase the binding affinity to target proteins, which may lead to modulation of biological pathways. This compound has been shown to inhibit or activate certain enzymes and receptors, contributing to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study focusing on cancer cell lines, this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were recorded at 15 µM for MCF-7 and 20 µM for A549 cells, indicating significant potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited growth in Staphylococcus aureus with an MIC of 32 µg/mL and E. coli with an MIC of 64 µg/mL. These findings suggest that this compound could be developed into a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In another study assessing the anticancer potential of this compound, it was tested on several cancer cell lines. The results demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells from 5% in control to 35% in treated samples.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)-1-phenylcyclopentane-1-carboxamide | Structure | Moderate antimicrobial activity |

| N-(4-fluorophenyl)-2-fluorobenzamide | Structure | Significant anticancer activity |

The presence of two fluorine atoms in this compound enhances its biological activity compared to other similar compounds that possess only one fluorine atom.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.